molecular formula C17H25N5O2 B2432770 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide CAS No. 1172334-03-0

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide

Katalognummer B2432770
CAS-Nummer: 1172334-03-0
Molekulargewicht: 331.42
InChI-Schlüssel: BGNYUSKHGGEMJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one . This compound has a molecular weight of 206.25 and is a solid in its physical form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolo[3,4-d]pyridazines can be synthesized from both a preformed pyrazole or pyridine .


Molecular Structure Analysis

The compound is likely to have a complex structure due to the presence of multiple functional groups including a pyrazolo[3,4-d]pyridazine ring .


Physical And Chemical Properties Analysis

The compound is a solid and has a molecular weight of 206.25 . Other physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Antitumor Activity

Research involving the synthesis of closely related heterocyclic compounds, such as benzimidazoles with potential antitumor properties, highlights the ongoing efforts to develop new therapeutic agents. For instance, the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates demonstrated significant activity against various cancer cell lines, indicating the relevance of such compounds in cancer research (Abonía et al., 2011).

Methodologies for Heterocyclic Compound Synthesis

Innovative synthetic methods for imidazo-azines, involving flash vacuum thermolysis of tert-butylimines, have been explored, showcasing the chemical versatility and potential for generating diverse heterocyclic structures with significant biological activities (Justyna et al., 2017).

Antimicrobial Research

The development of new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial use represents another area of active research. These compounds are synthesized with the aim of discovering novel antimicrobial agents, indicative of the broader pharmacological potential of such heterocyclic compounds (Darwish et al., 2014).

Ligands for Receptor Complexes

Research into imidazo-[1,5-a]pyrido[2,3-e]pyrazines as potential ligands for the GABA receptor complex further illustrates the pharmacological interest in heterocyclic compounds. These studies aim to identify new compounds that can modulate receptor activity, potentially leading to new treatments for neurological disorders (Weber et al., 2002).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclics and their assessment for insecticidal and antibacterial potential indicate the application of such compounds in developing new agrochemicals and antimicrobial agents. This research demonstrates the wide-ranging applications of heterocyclic chemistry in addressing various biological challenges (Deohate & Palaspagar, 2020).

Eigenschaften

IUPAC Name

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-11-13-9-18-22(17(2,3)4)15(13)16(24)21(20-11)10-14(23)19-12-7-5-6-8-12/h9,12H,5-8,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNYUSKHGGEMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.